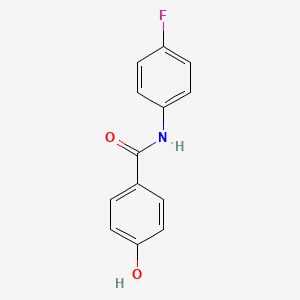![molecular formula C13H15F2NO4 B2926960 4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid CAS No. 1436426-38-8](/img/structure/B2926960.png)
4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid” is a chemical compound. It is the Boc protected form of 4-(Aminomethyl)benzoic Acid . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The synthesis involves simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group which is used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .科学的研究の応用
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . The tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Green Manufacturing
The compound plays a crucial role in the green manufacturing process . An effective approach to separate chiral (2S,4S)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4S)-TBMP)) from mixed (2S,4S)-TBMP and (2S,4R)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .
Antibacterial Activities
The compound has shown potential antibacterial activities . It has been screened in vitro at concentrations of 10 μg/disc for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Recyclability in Reactions
The compound has shown potential for recyclability in reactions . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .
Thermodynamics Analysis
The compound has been used in the analysis of N-tert-Butoxy-Carboynl Anyhydride Formation Using Molecular . The changes in thermodynamics, revealed more about the changes in energy with conformation in the reaction indicating that emphasis should be put on the general trends in the reaction .
作用機序
Target of Action
The compound “4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid” is primarily used as a reagent in the synthesis of indoleamide derivatives, which are known to act as EP2 antagonists . It is also used in the synthesis of aminopyridine-derived amides, which are inhibitors of nicotinamide phosphoribosyltransferase .
Mode of Action
The compound acts as a Boc-protected form of 4-(Aminomethyl)benzoic Acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The protection of amines is crucial in multi-step organic syntheses to prevent unwanted reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The compound plays a significant role in the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives are involved in various biochemical pathways. For instance, indoleamide derivatives act as EP2 antagonists, affecting the prostaglandin E2 (PGE2) pathway. On the other hand, aminopyridine-derived amides inhibit nicotinamide phosphoribosyltransferase, a key enzyme in the NAD+ salvage pathway .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability
Result of Action
The compound’s primary result of action is the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives have significant biological effects. Indoleamide derivatives, acting as EP2 antagonists, can modulate inflammatory responses, while aminopyridine-derived amides, as nicotinamide phosphoribosyltransferase inhibitors, can influence cellular energy metabolism .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity, as it is recommended to be stored in a sealed container in a dry room . Additionally, the compound’s reactivity may be influenced by the pH and the presence of other substances in the reaction mixture .
特性
IUPAC Name |
2,3-difluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-6-7-4-5-8(11(17)18)10(15)9(7)14/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBSSWVACHQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

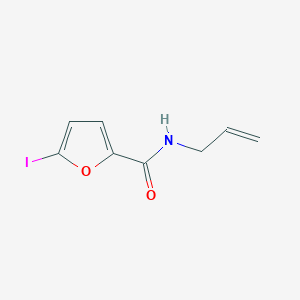
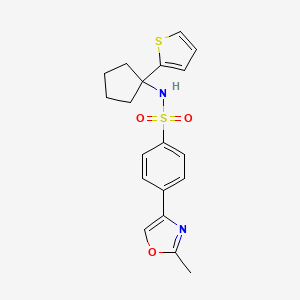
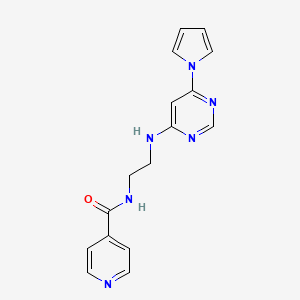
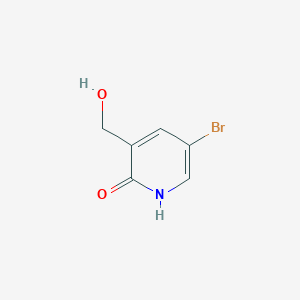
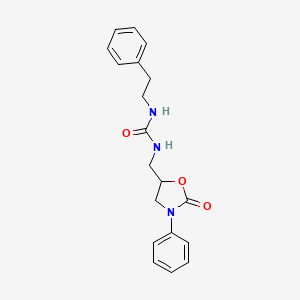
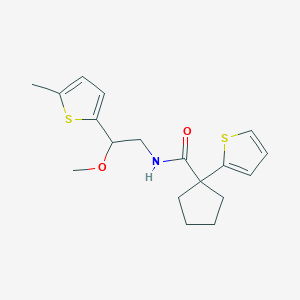

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)



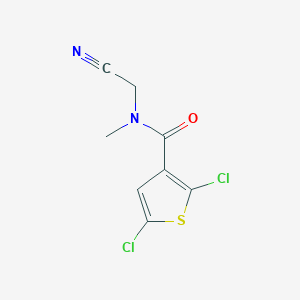
![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)
